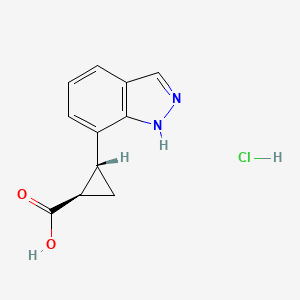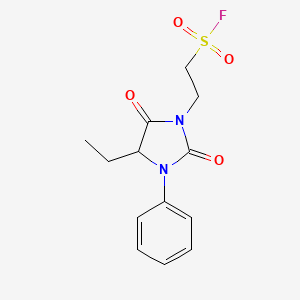
2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes an imidazolidinone ring, a phenyl group, and a sulfonyl fluoride moiety
Vorbereitungsmethoden
The synthesis of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate imidazolidinone derivative with a sulfonyl fluoride reagent under controlled conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The imidazolidinone ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Wirkmechanismus
The mechanism of action of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and imidazolidinone-containing compounds. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetic acid: This compound has a carboxylic acid group instead of a sulfonyl fluoride group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15FN2O4S |
|---|---|
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C13H15FN2O4S/c1-2-11-12(17)15(8-9-21(14,19)20)13(18)16(11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI-Schlüssel |
ZCOWDRYUGZEGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N1C2=CC=CC=C2)CCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


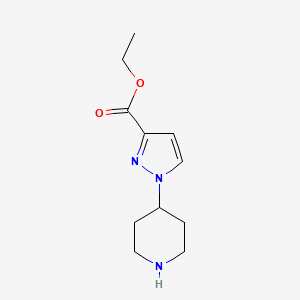

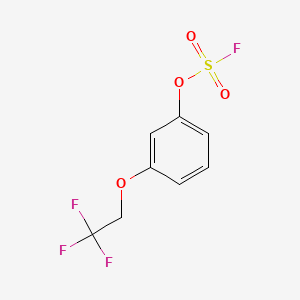
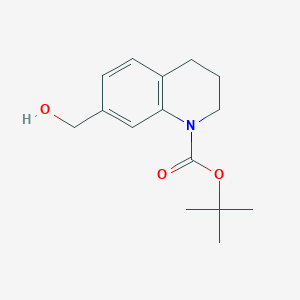


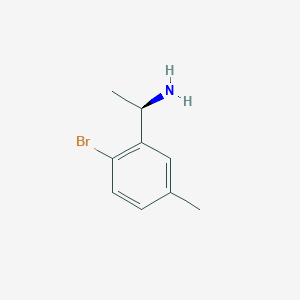
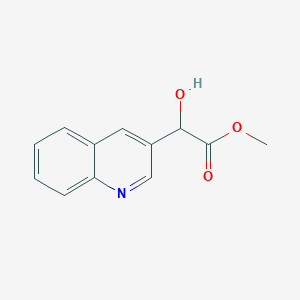
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
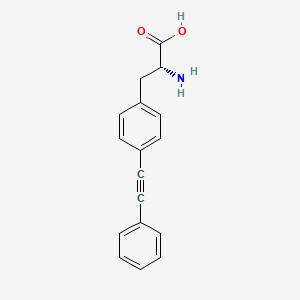
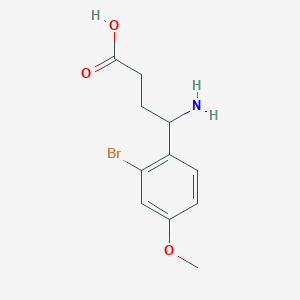

![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
